![molecular formula C7H9BrN2O2 B3016121 2-[(3-氨基-5-溴吡啶-2-基)氧基]乙醇 CAS No. 1249955-14-3](/img/structure/B3016121.png)

2-[(3-氨基-5-溴吡啶-2-基)氧基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

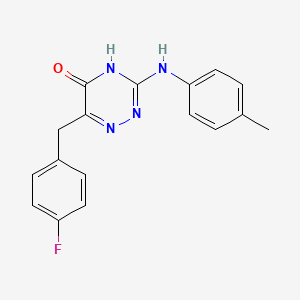

“2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is a chemical compound with the CAS Number: 1249955-14-3 . It has a molecular weight of 233.06 and its molecular formula is C7H9BrN2O2 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is 1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use software tools that can interpret InChI codes.Physical and Chemical Properties Analysis

“2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.科学研究应用

吡啶基卡宾的形成

2-[(3-氨基-5-溴吡啶-2-基)氧基]乙醇参与吡啶基卡宾中间体的形成。在一项研究中,溴-3-甲基-(1,2,3)三唑并(1,5-a)吡啶分解,通过氮逸出形成吡啶基卡宾中间体,产生各种产物,包括 1-(6-溴吡啶-2-基)乙醇 (Abarca、Ballesteros 和 Blanco,2006)。

催化胺化

该化合物在钯-Xantphos配合物催化的选择性胺化反应中发挥作用,主要生成氨基吡啶产物,如多卤代吡啶的胺化反应所示 (Ji、Li 和 Bunnelle,2003)。

氨基醇的合成

它用于氨基醇的合成,如通过氧化羟基溴化合成的 2-氨基环十二烷-1-醇和 6(3)-氨基十氢-1,4-乙烷萘-5(2)-醇 (Sadigov 等人,2020)。

用 CO2 羧化

一项研究表明其在离子液体中用 CO2 进行电催化羧化,导致形成 6-氨基烟酸,展示了一种新颖的电化学程序 (Feng、Huang、Liu 和 Wang,2010)。

合成和表征

该化合物也是席夫碱、Co(II) 和 Cu(II) 金属配合物以及含有吡啶单元的多(苯氧基-亚胺)的合成和表征的关键,展示了其在配位化学中的多功能性 (Kaya、Daban 和 Şenol,2021)。

安全和危害

The compound has been classified with the GHS07 pictogram and carries the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary targets of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

It is known that the compound contains a brominated aromatic amine group, which is often used in reductive amination processes .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion rates are subjects of ongoing research .

Result of Action

The molecular and cellular effects of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

The action of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, it is known to be stable under recommended storage conditions but is incompatible with oxidizing agents and heat , which could impact its stability and efficacy under certain conditions.

属性

IUPAC Name |

2-(3-amino-5-bromopyridin-2-yl)oxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATRSDBIAZCKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)OCCO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)

![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)